molecular formula C21H18ClN5O3 B2533004 N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251626-03-5

N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2533004
CAS No.: 1251626-03-5
M. Wt: 423.86
InChI Key: GFPGYIVCIKODJG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a high-quality chemical reagent intended for research and development applications. This synthetic compound features a complex molecular structure incorporating both 1,2,4-oxadiazole and imidazole heterocyclic rings, a design that is frequently investigated in medicinal chemistry and drug discovery research for its potential to modulate various biological targets. Its specific mechanism of action and primary research applications are currently the subject of scientific investigation, though compounds of this class are often explored as potential enzyme inhibitors or receptor ligands. Researchers value this substance as a key intermediate or tool compound for constructing more complex molecules, screening against novel biological targets, and studying structure-activity relationships (SAR). This product is supplied with a certificate of analysis and is strictly for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-3-6-15(9-17(13)22)24-19(28)11-27-10-18(23-12-27)20-25-21(30-26-20)14-4-7-16(29-2)8-5-14/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGYIVCIKODJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C25H20ClN5O3
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily stems from its structural components, particularly the oxadiazole and imidazole moieties. These functional groups have been associated with various pharmacological effects.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated:

  • Inhibition of tumor growth : Studies indicate that oxadiazole derivatives can inhibit the proliferation of multiple cancer cell lines including colon adenocarcinoma (CaCo-2) and cervical cancer (HeLa) cells with IC50 values ranging from 90 to 100 µM .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as Histone Deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Study 1: Antitumor Efficacy

A study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their anticancer activity. The results indicated that compounds with a similar scaffold exhibited potent cytotoxicity against various cancer cell lines. The most active derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of oxadiazole derivatives. The study found that these compounds could significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Data Summary Table

Biological ActivityIC50 Value (µM)Cell Lines TestedReference
Anticancer90 - 100CaCo-2, HeLa
Anti-inflammatoryNot specifiedVarious inflammatory models

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines. A study demonstrated that compounds with oxadiazole moieties exhibited percent growth inhibitions (PGIs) of over 85% against several cancer types, including OVCAR-8 and SNB-19 cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Research indicates that oxadiazole derivatives can act as inhibitors of lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies have suggested that this compound may bind effectively to the active site of 5-LOX, indicating its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar oxadiazole-containing compounds have been synthesized and tested for their effectiveness against both Gram-positive and Gram-negative bacteria. These studies revealed that certain derivatives demonstrated notable antibacterial properties, making them candidates for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeCell Line/PathogenPercent Growth Inhibition
AnticancerOxadiazole derivativeOVCAR-885.26%
SNB-1986.61%
Anti-inflammatoryN-(3-chloro...5-lipoxygenaseInhibitory potential
AntimicrobialOxadiazole derivativesVarious bacteriaSignificant inhibition

Research Insights

A comprehensive study conducted by researchers synthesized various oxadiazole derivatives and evaluated their biological activities. The findings indicated that the introduction of specific functional groups significantly enhanced the anticancer and anti-inflammatory activities of these compounds. The structure–activity relationship (SAR) analysis provided insights into the optimal configurations for enhanced biological efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its dual-heterocyclic architecture (imidazole and 1,2,4-oxadiazole) and substituent pattern. Below is a comparative analysis with structurally related acetamide derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Key Features Biological Activity (if reported) Reference
N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide Imidazole + 1,2,4-oxadiazole 3-Chloro-4-methylphenyl, 4-methoxyphenyl Dual heterocycles; chloro and methoxy groups enhance lipophilicity and binding Not explicitly reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole + acetamide Naphthalen-1-yloxy, 4-chlorophenyl Triazole core; naphthyl group may improve π-π stacking Anticancer (preliminary docking studies)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m) Indole + acetamide 4-Chlorobenzoyl, pyridin-2-yl Indole scaffold with pyridine; halogenated groups modulate electron density Anticancer (Bcl-2/Mcl-1 inhibition)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole + acetamide 3,4-Dichlorophenyl, dihydropyrazole Pyrazole core with dihydro conformation; Cl groups enhance steric bulk Structural studies (crystal packing)
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole + acetamide 4-Fluorophenyl, methylsulfanyl Sulfur-rich heterocycle; fluorophenyl improves metabolic stability Not explicitly reported

Key Observations

Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole ring distinguishes it from triazoles (e.g., 6m), thiadiazoles (e.g., ), and pyrazoles (e.g., ). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target engagement compared to sulfur-containing analogs . Imidazole cores (as in the target compound) are less common in the cited analogs but share conformational flexibility with indole derivatives (e.g., 10m) .

Substituent Effects :

  • The 3-chloro-4-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, similar to dichlorophenyl groups in but with reduced polarity.
  • The 4-methoxyphenyl substituent on the oxadiazole ring introduces electron-donating properties, contrasting with the electron-withdrawing nitro or sulfanyl groups in analogs (e.g., ).

Synthetic Pathways :

  • The target compound likely employs Huisgen cycloaddition or nucleophilic substitution for oxadiazole formation, paralleling triazole synthesis in but diverging from indole chlorination methods in .

The oxadiazole moiety’s rigidity may confer improved selectivity over flexible analogs like .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction efficiency be monitored?

Answer:
The compound’s core structure suggests synthesis via 1,3-dipolar cycloaddition or multi-step coupling. For example:

  • Step 1: Prepare the 1,2,4-oxadiazole moiety by reacting nitrile derivatives with hydroxylamine .
  • Step 2: Attach the imidazole ring via nucleophilic substitution or copper-catalyzed click chemistry .
  • Step 3: Couple the acetamide side chain using chloroacetyl chloride or carbodiimide-mediated amidation .
    Monitoring: Track reaction progress via TLC, IR (disappearance of –NH or –C≡N peaks at ~3291 cm⁻¹ or ~2200 cm⁻¹ ), and HRMS to confirm molecular ion peaks (e.g., [M+H]+ within ±0.5 ppm accuracy ).

Basic: What spectroscopic methods are critical for structural characterization?

Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O at ~1678 cm⁻¹, C-O at ~1136 cm⁻¹ ).
  • NMR:
    • ¹H-NMR: Confirm aromatic protons (δ 6.5–8.5 ppm for substituted phenyl groups) and methyl/methoxy groups (δ 2.0–3.5 ppm) .
    • ¹³C-NMR: Detect carbonyl carbons (δ ~165–175 ppm) and oxadiazole/imine carbons (δ ~150–160 ppm) .
  • HRMS: Validate molecular formula (e.g., [M+H]+ for C₂₄H₂₀ClN₄O₃ requires precision <1 ppm ).

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Hypothesis Testing: If a methyl group’s chemical shift deviates, consider steric hindrance or electronic effects from adjacent substituents (e.g., chloro or methoxy groups altering electron density ).
  • Cross-Validation: Compare experimental data with computational predictions (DFT-based NMR simulations) or analogs (e.g., substituent effects in ’s indole derivatives).
  • X-ray Crystallography: Resolve ambiguities via SHELXL refinement to confirm bond lengths/angles (e.g., C-Cl bond ~1.74 Å ).

Advanced: How to optimize reaction conditions for improved yield and purity?

Answer:

  • DoE (Design of Experiments): Vary solvent (DMF vs. dioxane), temperature (20–150°C), and catalyst (e.g., pyridine/zeolite for imidazole coupling ).
  • Flow Chemistry: Implement continuous-flow systems to enhance reproducibility and scalability (e.g., controlled diazomethane synthesis in ).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures ).

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace 4-methoxyphenyl with 4-fluorophenyl to assess electron-withdrawing effects ).
  • Biological Assays: Test antiproliferative activity against cancer cell lines (e.g., IC₅₀ comparisons in ’s indole derivatives).
  • Molecular Docking: Use AutoDock or Schrödinger to predict binding to targets like Bcl-2/Mcl-1 (e.g., π-π stacking with oxadiazole ).

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. SRB assays).
  • Metabolic Stability: Evaluate compound degradation under assay conditions (e.g., esterase-mediated hydrolysis of acetamide ).
  • Off-Target Screening: Use proteome-wide profiling to identify unintended interactions (e.g., kinase inhibition ).

Advanced: What computational tools are recommended for crystallographic data refinement?

Answer:

  • SHELX Suite: Use SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters for heavy atoms like Cl ).
  • Olex2 GUI: Visualize electron density maps to validate imidazole/oxadiazole ring geometries.
  • Validation Tools: Check CIF files with PLATON to detect missed symmetry or disorder .

Advanced: How to assess the compound’s stability under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., stability <200°C ).
  • Hygroscopicity Testing: Monitor mass changes at 25°C/60% RH to detect moisture absorption.
  • Light Sensitivity: Expose to UV (254 nm) and track degradation via HPLC (e.g., acetamide bond cleavage ).

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